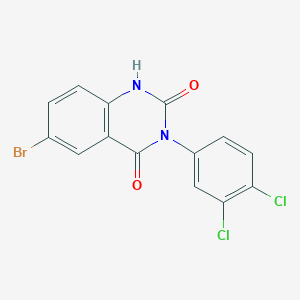![molecular formula C20H20N4O3S B11639101 (5Z)-1-acetyl-5-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11639101.png)
(5Z)-1-acetyl-5-{[8-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a quinoline ring, a morpholine group, and an imidazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of 8-methylquinoline with morpholine under specific conditions to introduce the morpholine group.
Formation of the Imidazolidinone Core: This step involves the reaction of the quinoline derivative with an appropriate imidazolidinone precursor.
Final Coupling Reaction: The final step involves coupling the quinoline-imidazolidinone intermediate with an acetyl group and a sulfanyl group under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazolidinone core to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
科学研究应用
(5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of (5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function, while the morpholine group can interact with proteins, affecting their activity. The imidazolidinone core can form covalent bonds with nucleophiles, leading to the inhibition of key enzymes.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine.
Morpholine Derivatives: Compounds like morpholine and thiomorpholine.
Imidazolidinone Derivatives: Compounds such as imidazolidinone and thiazolidinone.
Uniqueness
(5Z)-1-ACETYL-5-{[8-METHYL-2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a quinoline ring, a morpholine group, and an imidazolidinone core, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C20H20N4O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
(5Z)-1-acetyl-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H20N4O3S/c1-12-4-3-5-14-10-15(11-16-19(26)22-20(28)24(16)13(2)25)18(21-17(12)14)23-6-8-27-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,22,26,28)/b16-11- |
InChI 键 |
UOIHLXGAQWXLEH-WJDWOHSUSA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)/C=C\4/C(=O)NC(=S)N4C(=O)C |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=C4C(=O)NC(=S)N4C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(dimethylcarbamoyl)oxy]pyridin-2-yl}-N,N-dimethyl-N-{[(octahydro-1H-2,5-methanoinden-6-ylcarbonyl)oxy]methyl}methanaminium](/img/structure/B11639018.png)
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B11639023.png)

![(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639033.png)
![N-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B11639041.png)

![(2Z)-6-benzyl-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639056.png)
![5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639063.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639068.png)
![Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B11639070.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639078.png)
![5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639082.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639086.png)
![1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B11639090.png)
